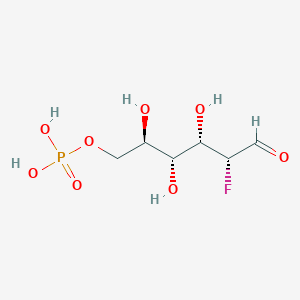
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrone, alpha-(m-nitrophenyl)-N-phenyl- is a type of nitrone that has been widely used in scientific research. Nitrone is a versatile compound that has many applications in various fields, including chemistry, biology, and medicine.
作用機序
The mechanism of action of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, involves the trapping of free radicals by forming a stable adduct. The nitronyl group of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, reacts with the unpaired electron of the free radical, forming a nitroxide radical. This nitroxide radical is stable and can be detected using various analytical techniques, such as electron paramagnetic resonance (EPR) spectroscopy. The mechanism of action of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, makes it an effective spin trap for the detection of free radicals in biological systems.
Biochemical and Physiological Effects
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells against oxidative stress. Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has also been shown to have anti-inflammatory properties, which can reduce inflammation in various biological systems. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been shown to have neuroprotective properties, which can protect neurons against oxidative damage.
実験室実験の利点と制限
The advantages of using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments include its high sensitivity and specificity for detecting free radicals. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is relatively easy to synthesize and can be easily scaled up for large-scale production. The limitations of using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments include its potential toxicity and the need for specialized equipment, such as an EPR spectrometer, for detection.
将来の方向性
There are many potential future directions for the research and development of nitrone, alpha-(m-nitrophenyl)-N-phenyl-. One potential direction is the synthesis of novel nitrone derivatives with improved properties, such as increased sensitivity and selectivity for detecting free radicals. Another potential direction is the development of new applications for nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in the field of medicinal chemistry, such as the treatment of neurodegenerative diseases. Additionally, the use of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in the field of organic electronics is an area of active research, with potential applications in the development of new electronic devices.
Conclusion
In conclusion, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is a versatile compound with many applications in various fields of scientific research. Its unique chemical properties make it an effective spin trap for the detection of free radicals in biological systems. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. While there are limitations to using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments, its potential future directions make it an exciting area of research for the development of new applications in various fields.
合成法
The synthesis of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, involves the reaction of m-nitrobenzaldehyde and phenylhydroxylamine in the presence of a catalyst, such as acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and ether. The synthesis method of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been extensively used in scientific research due to its unique chemical properties. It has been used as a spin trap for the detection of free radicals in biological systems. Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, can also be used as a precursor for the synthesis of other nitrone derivatives, which have various applications in medicinal chemistry. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been used as a reagent for the synthesis of heterocyclic compounds, which have potential applications in the field of organic electronics.
特性
CAS番号 |
19865-57-7 |
|---|---|
製品名 |
Nitrone, alpha-(m-nitrophenyl)-N-phenyl- |
分子式 |
C11H18ClNS |
分子量 |
242.23 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10N2O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-10H/b14-10- |
InChIキー |
MVRJCWHZAFUMPZ-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC(=CC=C2)[N+](=O)[O-])/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
正規SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



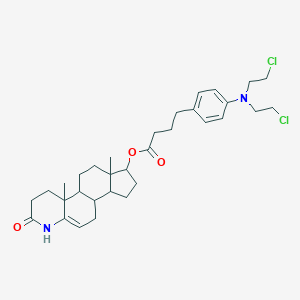
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)


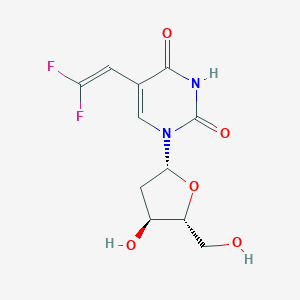
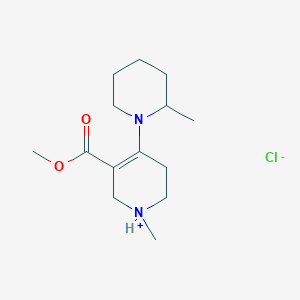
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
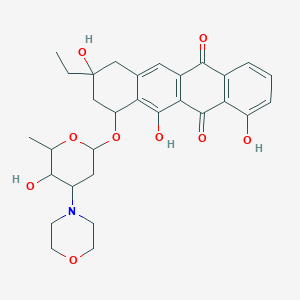

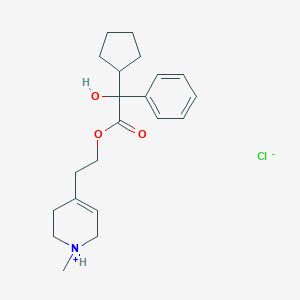
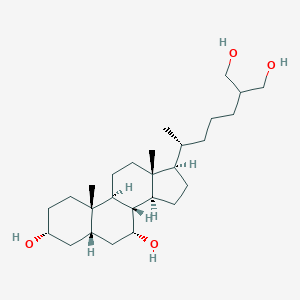
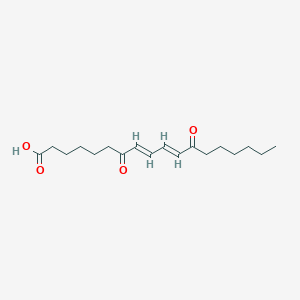
![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
